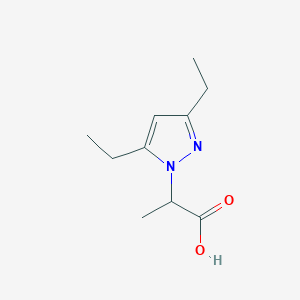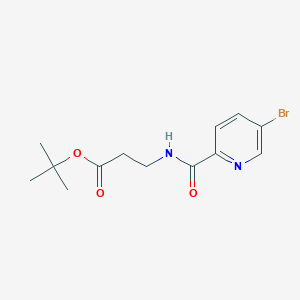
2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid
Descripción general
Descripción
“2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid” is a compound with the molecular formula C8H12N2O2 . It’s a solid substance and should be stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for “2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid” is 1S/C8H12N2O2/c1-5-4-6(2)10(9-5)7(3)8(11)12/h4,7H,1-3H3,(H,11,12) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of “2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid” is 168.2 . Other physical and chemical properties such as density, boiling point, and melting point are not available .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structure Analysis
- Regiospecific Syntheses and Structure Determination: The syntheses of related pyrazole derivatives, including 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid, have been highlighted as regiospecific, emphasizing the importance of X-ray analysis for unambiguous structure determination. This study underscores the utility of these compounds in chemical synthesis and structure analysis (Kumarasinghe, Hruby, & Nichol, 2009).
Medicinal Chemistry and Pharmacology
- Synthesis for Pharmacological Activities: Derivatives starting from related compounds, such as 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanoic acid, have shown notable sedative, local anesthetic, and platelet antiaggregating activities. These findings suggest potential pharmacological applications for similar compounds (Bondavalli et al., 1990).
Material Science and Polymer Chemistry
- Polymer Modification: A study on radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amines, including pyrazole derivatives, highlights their increased thermal stability and potential for medical applications due to enhanced biological activities. This suggests that derivatives of 2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid could be explored in similar contexts (Aly & El-Mohdy, 2015).
Catalysis and Green Chemistry
- Catalytic Applications in Polymerization: Research on pyrazolyl compounds, such as 2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)ethyl-amine, used in zinc(II) carboxylate complexes, demonstrates their effectiveness as catalysts for the copolymerization of CO2 and cyclohexene oxide, contributing to environmentally friendly chemical processes. This suggests potential catalytic uses for 2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid in similar reactions (Matiwane, Obuah, & Darkwa, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
2-(3,5-diethylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-8-6-9(5-2)12(11-8)7(3)10(13)14/h6-7H,4-5H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSWLJOQZBSGOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C(C)C(=O)O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1473807.png)




![N-methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide hydrochloride](/img/structure/B1473816.png)


![1-[(5-Methylisoxazol-3-yl)carbonyl]azetidine-3-carboxylic acid](/img/structure/B1473819.png)
![4-{6-[(2-Pyridinylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzoic acid](/img/structure/B1473823.png)
![5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1473824.png)
![2-(Tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1473826.png)

